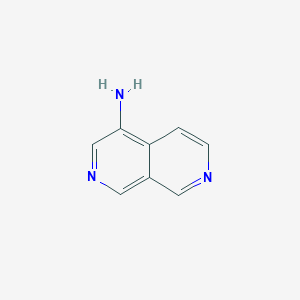

2,7-naphthyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSIIKRHFAHNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rising Therapeutic Potential of 2,7-Naphthyridin-4-Amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridine core, a unique bicyclic heteroaromatic scaffold, has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 2,7-naphthyridin-4-amine derivatives and related analogues. We will delve into their significant roles as kinase inhibitors in oncology, their targeted antimicrobial properties, and their potential in other therapeutic areas. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the chemical biology of these promising compounds and providing a framework for future discovery efforts.

The 2,7-Naphthyridine Scaffold: A Foundation for Diverse Bioactivity

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The 2,7-naphthyridine isomer is one of six structural isomers of pyridopyridine.[1] The unique arrangement of nitrogen atoms in the 2,7-naphthyridine ring system creates a distinct electronic and steric environment, making it an attractive scaffold for the design of targeted therapeutics. Biological investigations have revealed that derivatives of 2,7-naphthyridine exhibit a wide array of pharmacological properties, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] This inherent versatility has spurred significant interest in the synthesis and biological evaluation of novel 2,7-naphthyridine-containing molecules.

Synthetic Strategies for Accessing the 2,7-Naphthyridine Core

The construction of the 2,7-naphthyridine scaffold can be achieved through various synthetic routes, often tailored to achieve specific substitution patterns. A comprehensive review of the literature reveals that these synthetic methodologies can be broadly categorized.[1] A significant number of syntheses rely on the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine precursors.[1] Additionally, acyclic compounds can be utilized as starting materials in cyclocondensation reactions to forge the bicyclic ring system.[1] More complex, tricyclic benzo[c][2][3]naphthyridines have been prepared from quinoline derivatives.[1][4] Furthermore, rearrangement reactions of pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines have also been employed to access the 2,7-naphthyridine core.[1] Recent advancements have focused on developing step-economic strategies, such as domino reactions, to construct complex, functionalized benzo[c][2][3]naphthyridines with high stereoselectivity.[4]

Antimicrobial Activity: A Targeted Approach

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Derivatives of 2,7-naphthyridine have demonstrated promising antimicrobial activity, particularly against challenging pathogens.[2][5]

Selective Anti-Staphylococcal Activity

Recent studies have highlighted the potential of 2,7-naphthyridine derivatives as selective agents against Staphylococcus aureus, a notorious pathogen responsible for a wide range of infections.[2][5] Notably, certain derivatives have shown potent activity against S. aureus biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[2][5] One study identified a derivative, compound 10j , with a minimum inhibitory concentration (MIC) of 8 mg/L against S. aureus.[2] Importantly, these compounds exhibited low cytotoxicity against fibroblast cell lines and a lack of systemic toxicity in an in vivo Galleria mellonella larval model, suggesting a favorable safety profile.[2]

Mechanism of Action: Targeting DNA Gyrase

The antimicrobial activity of these 2,7-naphthyridine derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[2] The planar, conjugated system of the 2,7-naphthyridine scaffold facilitates π–π stacking interactions with nucleic acid bases and aromatic residues within the gyrase–DNA complex.[2] A hydrazone bridge, often incorporated into these derivatives, contributes essential hydrogen-bond donors and acceptors for stable binding.[2] Molecular modeling and dynamics simulations have provided insights into the structure-activity relationships, revealing that electron-withdrawing groups, such as halogens, on a terminal aryl ring can enhance electrostatic complementarity and improve binding affinity within the gyrase pocket.[2]

Figure 1: A generalized experimental workflow for the evaluation of 2,7-naphthyridine derivatives as antimicrobial agents.

Anticancer Properties: A Focus on Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,7-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.

Targeting Mitotic Progression: MASTL Kinase Inhibition

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[4][6] Overexpression of MASTL has been observed in various cancers, and its inhibition leads to mitotic catastrophe and selective eradication of cancer cells.[6] Novel 2,7-naphthyridine compounds have been identified as potent inhibitors of MASTL, representing a promising therapeutic strategy for a range of malignancies.[6] These inhibitors act by blocking the MASTL-mediated inactivation of the tumor suppressor protein phosphatase 2A (PP2A), thereby disrupting the delicate balance of phosphorylation events required for proper cell division.[4][6]

Figure 2: Simplified diagram illustrating the role of MASTL in mitotic progression and its inhibition by 2,7-naphthyridine derivatives.

Dual Inhibition of c-Kit and VEGFR-2

The receptor tyrosine kinases c-Kit and VEGFR-2 are crucial mediators of cell proliferation, survival, and angiogenesis, and their aberrant activation is implicated in various cancers. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been developed as potent dual inhibitors of c-Kit and VEGFR-2.[3] For instance, compound 9k exhibited excellent c-Kit inhibitory activity with an IC50 value of 8.5 nM, while compounds 10l and 10r displayed potent VEGFR-2 inhibition with IC50 values of 56.5 nM and 31.7 nM, respectively.[3] Molecular docking studies have provided insights into the binding modes of these compounds within the kinase active sites.[3]

Targeting the MET Proto-Oncogene

The MET proto-oncogene, which encodes a receptor tyrosine kinase, is another important target in cancer therapy. A novel 2,7-naphthyridinone-based MET kinase inhibitor, 13f , has been identified.[7] This compound demonstrated favorable in vitro potency and oral bioavailability, and more importantly, exhibited excellent in vivo efficacy in U-87 MG and HT-29 xenograft models.[7] The development of this compound highlights the potential of the 2,7-naphthyridinone scaffold for creating effective antitumor drugs.[7]

Inhibition of PDK-1

3-Phosphoinositide-dependent protein kinase-1 (PDK-1) is a key player in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. Substituted benzo[c][2][3]-naphthyridines have been shown to be potent inhibitors of PDK-1.[8] X-ray crystallography has confirmed the binding of these analogs within the active site of PDK-1, providing a structural basis for their inhibitory activity.[8]

Casein Kinase 2 (CK2) Inhibition

Naphthyridine-based inhibitors have also been developed as potent and selective chemical probes for Casein Kinase 2 (CK2), an enzyme implicated in various cellular processes and diseases, including cancer.[9] One such compound demonstrated exquisite selectivity for CK2α and CK2α' in broad kinome profiling.[9]

| Compound Class/Derivative | Target Kinase(s) | Key Findings | Reference |

| Benzo[c][2][3]naphthyridines | PDK-1 | Potent inhibition of PDK-1, with X-ray crystal structure confirming binding. | [8] |

| 2,7-Naphthyridinone-based | MET | Excellent in vivo efficacy in xenograft models (U-87 MG and HT-29). | [7] |

| 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | c-Kit, VEGFR-2 | Compound 9k showed an IC50 of 8.5 nM for c-Kit. Compounds 10l and 10r showed IC50s of 56.5 nM and 31.7 nM for VEGFR-2. | [3] |

| Novel 2,7-naphthyridine compounds | MASTL | Selective eradication of proliferative cancer cells by inducing mitotic catastrophe. | [6] |

| Naphthyridine-based inhibitors | Casein Kinase 2 (CK2) | Highly potent and selective chemical probe for CK2. | [9] |

Table 1: Summary of 2,7-Naphthyridine Derivatives as Kinase Inhibitors in Cancer.

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, 2,7-naphthyridine derivatives have shown promise in other therapeutic areas.

Potent and Selective PDE5 Inhibition

Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5).[10] One compound, 4c , exhibited a PDE5 inhibition IC50 of 0.23 nM and demonstrated high selectivity over other PDE isoforms.[10] This compound also showed more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil, suggesting its potential for the treatment of erectile dysfunction.[10]

Cytotoxic Activity in Various Cancer Cell Lines

In addition to targeted kinase inhibition, some 2,7-naphthyridine derivatives have demonstrated broader cytotoxic effects against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3).[11] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features important for their cytotoxic activity.[11] For example, 1-amino-4-phenyl-2,7-naphthyridine has shown cytotoxic activity against human lung tumor and breast cancer cell lines.[12]

Conclusion and Future Directions

The 2,7-naphthyridin-4-amine scaffold and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as targeted antimicrobial agents and potent kinase inhibitors in oncology underscores the value of this chemical class in modern drug discovery. The synthetic accessibility of the 2,7-naphthyridine core allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should continue to explore the vast chemical space around the 2,7-naphthyridine nucleus, with a focus on identifying novel biological targets and developing clinical candidates for a range of human diseases.

References

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (URL: [Link])

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (URL: [Link])

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC. (URL: [Link])

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC. (URL: [Link])

-

1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (URL: [Link])

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC. (URL: [Link])

-

Biological Activity of Naturally Derived Naphthyridines - PMC. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (URL: [Link])

-

Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study - MDPI. (URL: [Link])

-

Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 | ACS Medicinal Chemistry Letters. (URL: [Link])

-

Benzo[c][2][3]naphthyridines as inhibitors of PDK-1 - PubMed. (URL: [Link])

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed. (URL: [Link])

-

ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. - ResearchGate. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives - PMC. (URL: [Link])

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - NIH. (URL: [Link])

-

Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC. (URL: [Link])

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

The 2,7-Naphthyridine Scaffold: Synthetic Architectures and Pharmacological Optimization

[1]

Introduction: The "Copyrine" Renaissance

In the landscape of nitrogen heterocycles, the 2,7-naphthyridine scaffold (historically known as the copyrine nucleus) represents a distinct yet underutilized bioisostere of isoquinoline and quinazoline. While its 1,5- and 1,8- isomers have dominated the antibiotic (e.g., nalidixic acid) and antiviral landscapes, the 2,7-isomer offers a unique vector for medicinal chemistry: balanced amphiphilicity .

The strategic insertion of the second nitrogen at the 7-position transforms the lipophilic naphthalene/isoquinoline core into a scaffold with enhanced aqueous solubility and distinct hydrogen-bonding capabilities, without the metabolic liability often seen in highly nitrogen-rich systems like pteridines.

Structural Rationale & The Nitrogen Scan

The 2,7-naphthyridine core is planar and electron-deficient. Its dipoles are oriented such that it can serve as a bidentate ligand in metallo-enzyme active sites or as a precise H-bond acceptor in kinase hinge regions.

Physicochemical Profile (Comparative):

| Property | Naphthalene | Isoquinoline | 2,7-Naphthyridine | Implication |

| LogP (Calc) | ~3.3 | ~2.1 | ~1.2 | Enhanced bioavailability; reduced non-specific binding. |

| pKa (conj.[1] acid) | N/A | 5.4 | ~3.6 (N-2), ~2.8 (N-7) | Reduced basicity prevents lysosomal trapping. |

| H-Bond Acceptors | 0 | 1 | 2 | Dual-point interaction potential (e.g., Hinge binding). |

| TPSA (Ų) | 0 | 12.9 | 25.8 | Improved permeability/solubility balance. |

Synthetic Architectures

The primary barrier to the adoption of 2,7-naphthyridines has been synthetic accessibility. Unlike quinolines (accessible via Skraup/Friedländer), the 2,7-system requires constructing the second pyridine ring onto a pre-functionalized pyridine core to avoid regioselectivity issues during electrophilic substitution.

Dominant Strategy: The Pyridine-Enamine Cyclization

The most robust route for medicinal chemistry—allowing for late-stage diversification—is the condensation of 4-methyl-3-cyanopyridines with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with primary amines.

Figure 1: The standard synthetic workflow for generating 2,7-naphthyridin-1-ones, a privileged scaffold for kinase inhibition.

Alternative Strategy: N-Oxide Rearrangement

For fully aromatic systems (non-ones), the rearrangement of pyrrolo[3,4-c]pyridine N-oxides offers access to the parent 2,7-naphthyridine ring, though this is less amenable to high-throughput analog generation.

Medicinal Chemistry & Pharmacological Optimization

Kinase Inhibition (Oncology)

The 2,7-naphthyridin-1-one scaffold has emerged as a potent template for Type I and Type II kinase inhibitors.

-

c-MET Inhibition: The lactam motif mimics the interaction of quinolinones. Derivatives like Compound 13f (referenced in literature) utilize the 2,7-scaffold to lock pharmacophores in a bioactive conformation, achieving nanomolar potency against c-MET.

-

c-Kit / VEGFR-2: 8-amino-substituted variants have demonstrated dual inhibition profiles. The N-7 nitrogen often points towards the solvent front, allowing for solubilizing groups (e.g., piperazines) to be attached without disrupting the hinge binding at N-2/C-1.

Antimicrobial Selectivity (Infectious Disease)

Recent studies highlight 2,7-naphthyridines as targeted anti-staphylococcal agents.[2][3] Unlike broad-spectrum fluoroquinolones (1,4-dihydro-4-oxo-quinolines), specific 2,7-isomers (e.g., hydrazone derivatives) exhibit:

-

Selectivity: High potency against S. aureus (MIC ~8 mg/L) with reduced toxicity toward commensal Lactobacillus species, a critical "microbiota-sparing" property.[2][3]

MASTL Kinase Targeting

A novel application involves the inhibition of Microtubule-associated serine/threonine kinase-like (MASTL). 2,7-naphthyridines here act by inducing mitotic catastrophe in proliferative cancer cells, validating the scaffold's utility beyond standard tyrosine kinases.

Figure 2: Pharmacophore mapping of the 2,7-naphthyridinone scaffold within a typical ATP-competitive kinase binding pocket.

Experimental Protocols

Protocol A: Synthesis of 2,7-Naphthyridin-1(2H)-one Core

A self-validating protocol for the construction of the core scaffold.

Reagents:

-

4-methyl-3-cyanopyridine (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

-

DMF (Anhydrous)

-

Primary Amine (R-NH2) or Ammonium Acetate (5.0 eq)

Step-by-Step:

-

Enamine Formation: Dissolve 4-methyl-3-cyanopyridine in anhydrous DMF (0.5 M concentration). Add DMF-DMA.

-

Reflux: Heat the sealed reaction vessel to 140°C for 12 hours.

-

Checkpoint: Monitor TLC (SiO2, 5% MeOH/DCM). The starting material spot (Rf ~0.6) should disappear, replaced by a highly polar red/orange enamine spot.

-

-

Cyclization: Cool the mixture to room temperature. Add the primary amine (or ammonium acetate for the unsubstituted lactam).

-

Heating Phase II: Heat to 100°C for 4–6 hours.

-

Workup: Pour the reaction mixture into crushed ice/water. The 2,7-naphthyridin-1-one typically precipitates as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/DMF. If oil forms, extract with DCM and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Kinase IC50 Determination (FRET Assay)

Standardized for MET or c-Kit evaluation.

-

Preparation: Prepare 3x enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Transfer: Dispense 2,7-naphthyridine analogs (in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo 550).

-

Incubation: Add 3x enzyme solution. Incubate for 15 mins at RT to allow compound-enzyme equilibrium.

-

Reaction Start: Add 3x substrate/ATP mix (FAM-labeled peptide substrate).

-

Termination: After 60 mins, add Stop Solution (EDTA).

-

Readout: Measure fluorescence intensity (Ex 485 nm / Em 530 nm) on a microplate reader.

-

Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

References

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. International Journal of Molecular Sciences. Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Publications. Available at: [Link]

A Technical Guide to the Solubility Profile of 2,7-Naphthyridin-4-amine in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility profile of 2,7-naphthyridin-4-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug development.[1] Given the specific nature of this compound, this document emphasizes the foundational principles and experimental methodologies required to establish its solubility, rather than presenting pre-existing, comprehensive datasets. The insights and protocols herein are designed for researchers, chemists, and drug development professionals to generate and leverage critical solubility data for lead optimization and formulation development.

Part 1: Theoretical Framework for Solubility

The solubility of a crystalline solid like 2,7-naphthyridin-4-amine in a liquid solvent is governed by a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

The Energetics of Dissolution

Solubility is fundamentally a thermodynamic process. The dissolution of a crystalline solid can be envisioned as two primary energetic hurdles:

-

Lattice Energy (ΔH_Lattice): This is the energy required to overcome the intermolecular forces holding the 2,7-naphthyridin-4-amine molecules together in the crystal lattice.[2] The planar, conjugated system of the naphthyridine core allows for significant π–π stacking, while the amine group and ring nitrogens can participate in strong hydrogen bonding.[3] A high lattice energy, indicative of a very stable crystal, will inherently resist dissolution and lead to lower solubility.[4]

-

Solvation Energy (ΔH_Solvation): This is the energy released when the separated solute molecules are surrounded and stabilized by solvent molecules.[5] The magnitude of this energy depends on the compatibility of the solute and solvent in terms of polarity, hydrogen bonding capability, and other intermolecular forces.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy.

Key Physicochemical Properties Influencing Solubility

To predict the solubility of 2,7-naphthyridin-4-amine, one must first understand its intrinsic physicochemical properties.

-

Polarity and Hydrogen Bonding: The 2,7-naphthyridine scaffold contains two nitrogen atoms within its fused pyridine rings, and the exocyclic amine at the 4-position provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen).[6] This structure imparts a significant degree of polarity.

-

Prediction: Solubility will be highest in polar solvents capable of hydrogen bonding. Polar aprotic solvents (like DMSO, DMF) should be effective due to dipole-dipole interactions and their ability to accept hydrogen bonds. Polar protic solvents (like ethanol, methanol) will be effective as they can both donate and accept hydrogen bonds. Nonpolar solvents (like hexane, toluene) are expected to be poor solvents due to the "like dissolves like" principle. The solubility of the related compound 4-aminopyridine in ethanol and DMSO is approximately 30 mg/mL, suggesting a similar range for this scaffold.[7]

-

-

Acidity/Basicity (pKa): The pKa value indicates the pH at which a molecule is 50% ionized.[8] As a heterocyclic amine, 2,7-naphthyridin-4-amine is basic. The ring nitrogens and the exocyclic amine will become protonated in acidic conditions.

-

Impact: Ionization dramatically increases aqueous solubility but generally decreases solubility in low-polarity organic solvents. Understanding the pKa is critical for developing salt forms and predicting behavior in buffered solutions. While the specific pKa is not published, it can be determined experimentally via potentiometric titration or estimated using computational models.[9][10]

-

-

Lipophilicity (logP): The partition coefficient (logP) measures a compound's preference for a lipid (n-octanol) versus an aqueous environment. It is a key indicator of its hydrophobic/hydrophilic character. A logP value greater than 5 can suggest poor aqueous solubility.[11]

Part 2: Experimental Determination of Solubility

A comprehensive solubility profile requires distinguishing between two key measurements: kinetic and thermodynamic solubility. For early-stage drug discovery, kinetic solubility is often sufficient, while thermodynamic solubility is the "gold standard" for later-stage development and formulation.[14]

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound that precipitates out of a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous or organic solvent.[15] It reflects the solubility challenges encountered when compounds are diluted from DMSO stocks in biological assays.

Step-by-Step Protocol: Kinetic Solubility by UV Spectrophotometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,7-naphthyridin-4-amine in 100% DMSO.[16]

-

Plate Setup: In a 96-well microtiter plate, add 198 µL of the desired organic solvent to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO. Mix thoroughly.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[15] This allows for precipitation to occur.

-

Separation: Filter the plate using a solubility filter plate (e.g., 0.45 µm) to separate any precipitated solid from the saturated solution.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax.

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., 50:50 acetonitrile/water).

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with an excess of the solid material.[17] It is a lower-throughput but more accurate method, crucial for understanding the absolute solubility limit.[18]

Step-by-Step Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 2,7-naphthyridin-4-amine (e.g., 1-2 mg) to a glass vial.[19] Ensure the amount is sufficient to maintain a solid excess throughout the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a roller system at a controlled temperature (e.g., 25°C) for 24 hours.[18] This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For accuracy, filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method against a multi-point calibration curve.[17]

Part 3: Interpreting the Solubility Profile

The data generated from these experiments will provide a comprehensive solubility profile. The results should be tabulated for clear comparison across different solvent classes.

Predicted and Illustrative Solubility Data

Based on the structure of 2,7-naphthyridin-4-amine and data from similar aminopyridine compounds, a predicted solubility profile can be established.[7][20][21] The following table presents this predicted profile alongside hypothetical (but realistic) quantitative data that a researcher might obtain.

| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Illustrative Data (µg/mL) | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very High | >20,000 | Strong dipole-dipole interactions and H-bond acceptor capability effectively solvate the polar scaffold. |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | High | ~15,000 | Similar to DMSO, a strong polar aprotic solvent. | |

| Acetonitrile (ACN) | 5.8 | Acceptor | Moderate | ~1,000 | Less polar than DMSO/DMF, resulting in weaker solute-solvent interactions. | |

| Polar Protic | Methanol (MeOH) | 5.1 | Donor/Acceptor | High | ~10,000 | Can both donate and accept H-bonds, effectively interacting with the amine and ring nitrogens. |

| Ethanol (EtOH) | 4.3 | Donor/Acceptor | High | ~8,000 | Slightly less polar than methanol, leading to slightly lower solubility. | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | None | Low | ~150 | Limited polarity, unable to effectively disrupt the crystal lattice or solvate the polar functional groups. |

| Toluene | 2.4 | None | Very Low | <10 | Aromatic but nonpolar; lacks the interactions needed for significant solvation. | |

| n-Hexane | 0.1 | None | Insoluble | <1 | Aliphatic and nonpolar; energetically very unfavorable to dissolve the polar solute. |

Causality and Field-Proven Insights

-

DMSO as a "Universal" Solvent: The very high solubility in DMSO is expected and is a primary reason it is used for compound stock solutions in high-throughput screening. However, be aware that compounds can sometimes precipitate upon dilution into aqueous buffers, which is precisely what the kinetic solubility assay is designed to detect.[15]

-

Protic vs. Aprotic Solvents: The high solubility in both protic (Methanol) and aprotic (DMSO) solvents highlights the dual nature of the 2,7-naphthyridin-4-amine molecule. Its ability to accept hydrogen bonds from protic solvents and its large dipole moment allowing for interactions with aprotic solvents make it versatile.

-

The Insolubility Limit: The negligible solubility in hexane is a key finding. It confirms that van der Waals forces are insufficient to overcome the strong intermolecular forces (π-stacking and H-bonds) within the crystal lattice. This information is critical for purification strategies, such as anti-solvent crystallization.

References

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. Retrieved from [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). PubMed. Retrieved from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

24.S: Amines and Heterocycles (Summary). (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

9.12: Lattice Energies and Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

-

Principles of Solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. (n.d.). Protocols.io. Retrieved from [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (n.d.). ResearchGate. Retrieved from [Link]

-

Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (n.d.). PubMed Central. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). University of Toronto. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (n.d.). ACS Publications. Retrieved from [Link]

-

Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020). PubMed. Retrieved from [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). SpringerLink. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]

-

What is pKa and how is it used in drug development? (2023). Pion Inc. Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). University of Padua. Retrieved from [Link]

-

Formation and prediction of heterocyclic amines and N-nitrosamines in smoked sausages using back propagation artificial neural network. (2024). PubMed. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PubMed Central (PMC) - NIH. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). SciSpace. Retrieved from [Link]

-

4-Aminopyridine. (n.d.). Solubility of Things. Retrieved from [Link]

-

How is lattice energy related to solubility? (2017). Quora. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar. Retrieved from [Link]

-

4-Aminopyridine (4-AP). (n.d.). MP Biomedicals. Retrieved from [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]

-

Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy... (n.d.). Aakash Institute. Retrieved from [Link]

-

Log P values determined via shake flask method and subsequent AAS... (n.d.). ResearchGate. Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. (n.d.). CUNY. Retrieved from [Link]

-

5.8.2: Lattice Energies and Solubility. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]

- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijirss.com [ijirss.com]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. inventivapharma.com [inventivapharma.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. evotec.com [evotec.com]

- 18. enamine.net [enamine.net]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mpbio.com [mpbio.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 2,7-Naphthyridin-4-amine as a Ligand in Metal Complexes

Introduction: The Emerging Potential of 2,7-Naphthyridin-4-amine in Coordination Chemistry

The field of medicinal inorganic chemistry is continually exploring novel ligand scaffolds to develop metal complexes with enhanced therapeutic and catalytic properties.[1] Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The specific isomer, 2,7-naphthyridine, and its derivatives have shown a wide spectrum of biological activities, making them attractive candidates for drug development.[4] The introduction of an amine functionality at the 4-position of the 2,7-naphthyridine scaffold presents a compelling opportunity for its use as a versatile ligand in coordination chemistry.

The 2,7-naphthyridin-4-amine ligand offers multiple potential coordination sites: the two nitrogen atoms of the naphthyridine core and the exocyclic amino group. This multi-denticity allows for the formation of stable chelate rings with metal ions, which can significantly influence the electronic and steric properties of the resulting complex.[5] The coordination of bioactive organic molecules, such as 2,7-naphthyridin-4-amine, to metal centers is a strategic approach to modulate their therapeutic efficacy and overcome challenges like drug resistance.[1]

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing 2,7-naphthyridin-4-amine as a ligand for the synthesis of novel metal complexes. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and characterization, and explore potential applications in drug discovery and catalysis.

I. Ligand Properties and Coordination Behavior

The coordination behavior of 2,7-naphthyridin-4-amine is predicted to be rich and versatile, influenced by the electronic properties of the naphthyridine ring system and the presence of the amino substituent.

A. Potential Coordination Modes

The 2,7-naphthyridin-4-amine ligand can potentially coordinate to a metal center in several ways:

-

Monodentate Coordination: Through one of the ring nitrogen atoms (N2 or N7) or the exocyclic amino group (-NH2). This mode of coordination is common for simpler amine and pyridine-based ligands.[6]

-

Bidentate Chelation:

-

N,N'-chelation: Involving one of the ring nitrogens (likely N2 due to steric accessibility) and the exocyclic amino group, forming a stable five-membered chelate ring.

-

N,N-chelation: Bridging two metal centers, with each ring nitrogen coordinating to a different metal ion. This is a known coordination mode for other naphthyridine isomers like 1,8-naphthyridine.[7]

-

-

Bridging Ligand: The ligand could bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.[8]

The preferred coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions (solvent, temperature), and the presence of other ancillary ligands.[6]

B. Electronic and Steric Considerations

The electron-donating amino group is expected to increase the electron density on the naphthyridine ring, potentially enhancing the Lewis basicity of the ring nitrogens and influencing the stability of the resulting metal complexes. The steric hindrance around the potential coordination sites will also play a crucial role in determining the geometry of the final complex.

II. Synthesis of 2,7-Naphthyridin-4-amine Metal Complexes: A General Protocol

The synthesis of metal complexes with 2,7-naphthyridin-4-amine can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a general protocol that can be adapted for various transition metals.

A. Materials and Reagents

-

2,7-Naphthyridin-4-amine (ligand)

-

Metal salts (e.g., PdCl₂, Cu(NO₃)₂, Zn(OAc)₂, etc.)

-

Solvents (e.g., ethanol, methanol, acetonitrile, DMF, DMSO)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Inert atmosphere setup (e.g., Schlenk line) for air-sensitive reactions

B. General Synthetic Procedure

-

Ligand Dissolution: Dissolve a specific molar equivalent of 2,7-naphthyridin-4-amine in a suitable solvent in a round-bottom flask. Gentle heating may be required to ensure complete dissolution.

-

Metal Salt Addition: In a separate flask, dissolve the desired metal salt in the same or a miscible solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. For less reactive precursors, the reaction mixture may need to be heated to reflux for several hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Complex: Upon completion of the reaction, the metal complex may precipitate out of the solution. If so, it can be collected by filtration. If the complex remains dissolved, the solvent can be slowly evaporated or an anti-solvent can be added to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Table 1: Suggested Starting Conditions for Synthesis

| Metal Precursor | Ligand:Metal Ratio | Solvent | Temperature | Expected Product Type |

| PdCl₂ | 2:1 | DMF/H₂O | 80 °C | [Pd(L)₂Cl₂] |

| Cu(NO₃)₂·3H₂O | 1:1 or 2:1 | Ethanol | Reflux | [Cu(L)(NO₃)₂] or [Cu(L)₂(NO₃)₂] |

| Zn(OAc)₂·2H₂O | 2:1 | Methanol | Room Temp | [Zn(L)₂(OAc)₂] |

| AgNO₃ | 1:1 | Ethanol | Room Temp | [Ag(L)NO₃] |

L = 2,7-naphthyridin-4-amine

C. Rationale for Experimental Choices

The choice of solvent is critical as it must dissolve both the ligand and the metal salt and should not coordinate too strongly to the metal ion, which could inhibit the formation of the desired complex. The stoichiometry of the reactants will influence the final structure of the complex, with different ligand-to-metal ratios potentially yielding complexes with varying numbers of coordinated ligands.

III. Characterization of 2,7-Naphthyridin-4-amine Metal Complexes

A thorough characterization of the newly synthesized complexes is essential to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

A. Spectroscopic Techniques

-

¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand to the metal center. Upon coordination, the chemical shifts of the protons and carbons of the ligand are expected to change.

-

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the stretching frequencies of the N-H and C=N bonds upon complexation can provide evidence of coordination through the amino group and the ring nitrogens, respectively.

-

UV-Visible Spectroscopy: To study the electronic properties of the complexes. The appearance of new absorption bands in the visible region can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands.

B. Analytical Techniques

-

Elemental Analysis: To determine the empirical formula of the complex and confirm its purity.

-

Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[10]

dot

Caption: Experimental workflow for synthesis and characterization.

IV. Potential Applications of 2,7-Naphthyridin-4-amine Metal Complexes

Based on the known biological activities of naphthyridine derivatives and the therapeutic potential of metal complexes, several applications for 2,7-naphthyridin-4-amine metal complexes can be envisioned.

A. Anticancer Agents

Many metal complexes, particularly those of platinum and palladium, exhibit potent anticancer activity.[2] The coordination of 2,7-naphthyridin-4-amine to these metals could lead to novel compounds with improved efficacy and reduced side effects. The planar nature of the naphthyridine ring system may facilitate intercalation with DNA, a common mechanism of action for many anticancer drugs.

B. Antimicrobial Agents

Naphthyridine derivatives have a long history as antimicrobial agents.[10] The formation of metal complexes can enhance the antimicrobial activity of the organic ligand through various mechanisms, including increased lipophilicity and inhibition of essential microbial enzymes. Silver(I) complexes, in particular, are well-known for their broad-spectrum antimicrobial properties.[8]

dot

Caption: Potential applications of the metal complexes.

C. Catalysis

Naphthyridine-based ligands have been successfully employed in various catalytic transformations.[4] The electronic properties of 2,7-naphthyridin-4-amine metal complexes could be tuned by varying the metal center and ancillary ligands, making them potential catalysts for a range of organic reactions, such as cross-coupling reactions or oxidations.

V. Self-Validating Systems and Troubleshooting

A. Purity Assessment

The purity of the synthesized complexes is paramount for reliable biological and catalytic testing. It is crucial to use a combination of techniques to assess purity:

-

NMR Spectroscopy: The absence of signals corresponding to the free ligand or impurities.

-

Elemental Analysis: The experimental values should be within ±0.4% of the calculated values for the proposed formula.

-

Melting Point: A sharp melting point is indicative of a pure compound.

B. Stability Studies

The stability of the complexes in solution should be assessed, particularly for biological applications. This can be done by monitoring the UV-Vis or NMR spectrum of the complex in a relevant solvent (e.g., DMSO/water mixture) over time. Any changes in the spectrum may indicate decomposition or ligand exchange.

C. Troubleshooting Common Issues

-

Low Yield: Optimize reaction conditions (temperature, reaction time, solvent). Ensure the purity of starting materials.

-

Difficulty in Characterization: If the complex is paramagnetic, NMR spectroscopy may not be informative. In such cases, other techniques like EPR spectroscopy can be employed. If single crystals are difficult to obtain, powder X-ray diffraction can provide information about the solid-state structure.

-

Insolubility: The solubility of the complex can be modified by changing the counter-ion or by introducing solubilizing groups on the ligand.

Conclusion

2,7-Naphthyridin-4-amine represents a promising, yet underexplored, ligand for the development of novel metal complexes. Its potential for multiple coordination modes and the inherent biological activity of the naphthyridine scaffold make it a highly attractive target for researchers in coordination chemistry, medicinal chemistry, and catalysis. The protocols and guidelines presented in this document provide a solid foundation for the synthesis, characterization, and exploration of the applications of these exciting new compounds.

References

Sources

- 1. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-Based Metal Complexes and Their Medicinal Applications[v1] | Preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. escholarship.org [escholarship.org]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Rational Design and Synthesis of 2,7-Naphthyridine-Based MASTL Inhibitors

Abstract

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression.[1][2] By phosphorylating ENSA and ARPP19, MASTL inhibits protein phosphatase 2A (PP2A-B55), thereby preventing the premature dephosphorylation of Cdk1 substrates. Overexpression of MASTL is linked to poor prognosis in breast and colorectal cancers, making it a high-value therapeutic target.

This guide details the rational design and chemical preparation of MASTL inhibitors utilizing a 2,7-naphthyridine scaffold . While early-generation inhibitors (e.g., GKI-1, MKI-2) utilized pyrimidine or quinazoline cores, the 2,7-naphthyridine scaffold offers distinct advantages in solubility and vector placement for accessing the solvent-exposed region of the ATP-binding pocket. This protocol covers scaffold synthesis, functionalization, and biochemical validation.

Part 1: Rational Design & Structural Logic

The Pharmacophore Strategy

MASTL belongs to the AGC kinase family but contains a unique non-conserved middle region (NCMR).[3] However, its ATP-binding pocket shares homology with other AGC kinases (e.g., PKA, ROCK).

-

Scaffold Hopping: The 2,7-naphthyridine system acts as a bioisostere to the quinazoline core found in MKI-2. The nitrogen atoms at positions 2 and 7 provide critical hydrogen bond acceptor capabilities for the hinge region (specifically interacting with Leu113 and Glu111 in the MASTL hinge).

-

Selectivity Filter: To avoid off-target inhibition of structurally similar kinases (e.g., ROCK1), the C1-position of the naphthyridine is functionalized with bulky hydrophobic groups that exploit the unique "gatekeeper" residues in MASTL.

Signaling Pathway Context

Inhibition of MASTL restores PP2A-B55 activity, leading to mitotic collapse in cancer cells.

Figure 1: The MASTL-ENSA-PP2A axis.[4][5] MASTL inhibition reactivates PP2A, dephosphorylating mitotic substrates and forcing mitotic exit/catastrophe.

Part 2: Chemical Synthesis Protocol

Retrosynthetic Analysis

The 2,7-naphthyridine core is constructed via a condensation-cyclization strategy starting from substituted pyridines. The key intermediate is 1-chloro-2,7-naphthyridine , which allows for late-stage diversification via nucleophilic aromatic substitution (

Step-by-Step Synthesis

Target Intermediate: 1-chloro-3-phenyl-2,7-naphthyridine (Generic Scaffold)

Step 1: Formation of Enamine Precursor

-

Reagents: 4-methyl-3-cyanopyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions:

-

Charge a round-bottom flask with 4-methyl-3-cyanopyridine under

atmosphere. -

Add DMF-DMA dropwise.

-

Reflux at 140°C for 12 hours.

-

Monitor: TLC (50% EtOAc/Hexane) should show disappearance of starting material (

). -

Workup: Evaporate volatiles in vacuo to yield the dark red enamine solid. Use directly in the next step.

-

Step 2: Cyclization to 2,7-Naphthyridin-1(2H)-one

-

Reagents: Crude enamine (from Step 1), Benzyl amine (or substituted aniline for R-group diversity), acetic acid (catalytic).

-

Solvent: Ethanol.

-

Conditions:

-

Dissolve enamine in ethanol.

-

Add amine (1.2 eq).

-

Reflux for 4–6 hours. The ring closes to form the lactam (naphthyridinone).

-

Purification: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

-

Yield Check: Expected yield 60–75%.

-

Step 3: Aromatization/Chlorination

-

Reagents:

(Phosphorus oxychloride, excess). -

Conditions:

-

Suspend the lactam in neat

. -

Heat to 100°C for 2 hours.

-

Critical Safety Note: Quench carefully by pouring onto crushed ice/ammonium hydroxide mixture.

reacts violently with water. -

Extraction: Extract with DCM (

). Dry over -

Result: 1-chloro-2,7-naphthyridine derivative.[6]

-

Step 4: Final Coupling (Hinge Binder Installation)

-

Reagents: 1-chloro-intermediate, 4-amino-pyrazole or substituted aniline (hinge binder),

(5 mol%), Xantphos (10 mol%), -

Solvent: 1,4-Dioxane (degassed).

-

Conditions:

-

Microwave irradiation at 120°C for 30 mins OR reflux for 16 hours.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Figure 2: Convergent synthesis route for 2,7-naphthyridine MASTL inhibitors.

Part 3: Biochemical Validation Protocols

In Vitro Kinase Assay (ADP-Glo)

To verify inhibition, use a recombinant MASTL kinase domain and its physiological substrate, ARPP19.

Materials:

-

Recombinant human MASTL (active, residues 1–879 or kinase domain).

-

Substrate: Recombinant ARPP19 or ENSA.

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM

, 1 mM DTT, 0.01% BSA. -

Detection: Promega ADP-Glo™ Kinase Assay kit.

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the 2,7-naphthyridine inhibitor in DMSO (Top concentration: 10 µM).

-

Enzyme Mix: Dilute MASTL to 2 nM in Assay Buffer. Add 2 µL to 384-well plate.

-

Inhibitor Addition: Add 1 µL of compound. Incubate 15 mins at RT.

-

Substrate Start: Add 2 µL of ATP (10 µM final) + ARPP19 (5 µM final).

-

Reaction: Incubate at 30°C for 60 minutes.

-

Termination: Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 mins.

-

Detection: Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 mins.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate

.

Cellular Target Engagement (Western Blot)

Validation of MASTL inhibition in cells requires monitoring the phosphorylation status of ENSA/ARPP19.

Protocol:

-

Cell Line: MCF-7 or HeLa (MASTL-dependent lines).

-

Synchronization: Treat cells with Nocodazole (100 ng/mL) for 16 hours to arrest in mitosis (where MASTL is active).

-

Treatment: Add 2,7-naphthyridine inhibitor (1–5 µM) for 2 hours.

-

Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitor Cocktail.

-

Blotting:

-

Result Interpretation: A potent inhibitor will show a dose-dependent decrease in p-ENSA signal despite the mitotic arrest.

Part 4: Data Summary & Troubleshooting

Expected SAR Trends

Based on structural homology with MKI-2 and GKI-1:

| Substituent Position (Naphthyridine) | Modification | Effect on MASTL Activity |

| C1 (Hinge Binder) | Amino-pyrazole | High Potency (H-bond to Leu113). |

| C1 (Hinge Binder) | Simple Aniline | Moderate Potency. |

| C3 (Solvent Front) | Phenyl / Heterocycle | Improves solubility and selectivity. |

| C8 (Gatekeeper) | Small alkyl (Me/Et) | Tolerated; large groups clash with Val94. |

Troubleshooting Guide

-

Issue: Low yield in cyclization (Step 2).

-

Solution: Ensure the enamine formation (Step 1) is complete. Residual water in DMF inhibits this. Use fresh DMF-DMA.

-

-

Issue: High

in ADP-Glo.-

Solution: Verify ATP concentration.[3] MASTL has a high

for ATP; if assay ATP is too high (>100 µM), it may outcompete competitive inhibitors. Stick to

-

-

Issue: Compound precipitation in assay.

-

Solution: 2,7-naphthyridines can be flat and lipophilic. Add 0.01% Triton X-100 to the assay buffer.

-

References

-

MASTL Structure & Function: Ocasio, C. A., et al. (2016).[2] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct.[1][2] Oncotarget.[1][8]

-

MKI-2 Inhibitor Discovery: Kim, Y. S., et al. (2021).[4][7] Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes.[4][7] Pharmaceuticals.[4]

-

2,7-Naphthyridine Synthesis: Maligres, P. E., et al. (2019). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (General reference for scaffold synthesis methodology adapted in Part 2).

-

MASTL Pathway Regulation: Vigneron, S., et al. (2011). Greatwall maintains mitosis through regulation of PP2A.[9] Science.[9]

-

ADP-Glo Assay Validation: Promega Technical Manual for Kinase Assays.

Sources

- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.kr [promega.kr]

- 9. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner | The EMBO Journal | Springer Nature Link [link.springer.com]

Application Note: Regioselective Functionalization of 2,7-Naphthyridin-4-amine at C-1

This Application Note provides a comprehensive technical guide for the functionalization of 2,7-naphthyridin-4-amine at the C-1 position . This scaffold serves as a critical bioisostere for isoquinolines and quinazolines in kinase inhibitor discovery, yet its specific functionalization remains synthetically challenging due to the competing electronics of the diazanaphthalene core and the electron-donating amine.

Executive Summary

The 2,7-naphthyridine scaffold is an "under-explored" chemical space compared to its 1,5- and 1,8-isomers. The C-1 position (adjacent to N-2 and the bridgehead) is the most strategic site for introducing diversity, offering a vector distinct from the C-4 amine. However, the 4-amino group exerts a strong mesomeric effect (+M), increasing electron density at C-1 (para-like relationship) and C-3, which deactivates the ring toward nucleophilic functionalization while complicating electrophilic regioselectivity.

This guide details three distinct, self-validating methodologies to overcome these electronic biases:

-

The Oxidative Activation Route (N-Oxide Rearrangement): For introducing halogens or heteroatoms.

-

Minisci Radical Alkylation: For direct C(sp²)–C(sp³) bond formation.

-

Directed Lithiation (DeProtonative Metalation): For introducing electrophiles (formyl, iodo, carboxyl).

Strategic Analysis & Reactivity Profile

Electronic Landscape

The 2,7-naphthyridin-4-amine system presents a "push-pull" electronic conflict:

-

The Scaffold: The 2,7-naphthyridine core is naturally electron-deficient (

-deficient). C-1 is classically the most electrophilic site (analogous to C-1 in isoquinoline). -

The Substituent: The 4-amino group is a strong electron donor. Through resonance, it pushes electron density into the ring, specifically enriching C-1 and C-3 .

Implication: Direct nucleophilic attack (e.g., Chichibabin) at C-1 is difficult without prior activation. Conversely, the C-1 proton remains significantly acidic (

Decision Matrix: Selecting the Protocol

| Desired Functional Group at C-1 | Recommended Methodology | Key Intermediate | Complexity |

| Halogen (-Cl, -Br) | Method 1: N-Oxide Rearrangement | N-Oxide | Medium |

| Alkoxy / Amino (-OR, -NHR) | Method 1 (via | 1-Chloro derivative | High |

| Alkyl (-R) | Method 2: Minisci Reaction | Radical Cation | Low (1-step) |

| Formyl / Carboxyl (-CHO, -COOH) | Method 3: Directed Lithiation | 1-Lithio species | High (Air sensitive) |

Detailed Protocols

Methodology 1: N-Oxide Mediated Chlorination (The "Gold Standard")

Best for: Creating a linchpin for subsequent

This method utilizes the Boekelheide rearrangement logic. We first protect the amine to prevent competitive oxidation, then oxidize the ring nitrogen (N-2), and finally rearrange with a chlorinating agent.

Step-by-Step Protocol

Phase A: Protection & Oxidation

-

Protection: Dissolve 2,7-naphthyridin-4-amine (1.0 equiv) in DCM. Add

(1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 4 h. Isolate the N-Boc-protected amine .-

Why? Free amines can oxidize to nitro groups or form N-oxides on the exocyclic nitrogen.

-

-

Oxidation: Dissolve the protected substrate in DCM (0.1 M). Cool to 0°C.

-

Reagent Addition: Add m-CPBA (1.2 equiv, 70-75% wt) portion-wise.

-

Reaction: Warm to RT and stir for 12 h.

-

Checkpoint: Monitor by LCMS. The N-oxide will show a mass shift of +16 Da and significantly reduced retention time (more polar).

-

-

Workup: Quench with sat.

(removes excess peroxide) and sat.

Phase B: Rearrangement/Chlorination

-

Setup: Suspend the N-oxide (from Phase A) in dry

or Toluene. -

Reagent: Add

(5.0 equiv) dropwise at RT. -

Reflux: Heat to 70–80°C for 2–4 h.

-

Mechanism:[1] The N-oxide oxygen attacks P, forming a good leaving group. Chloride attacks C-1 (the most electrophilic position alpha to N), restoring aromaticity and expelling the phosphate.

-

-

Quench: Critical Safety Step. Cool to 0°C. Pour slowly onto ice/water with vigorous stirring. Neutralize with

to pH 8. -

Deprotection (Optional): The Boc group may cleave under these acidic conditions. If not, treat with TFA/DCM to reveal the 1-chloro-2,7-naphthyridin-4-amine .

Methodology 2: Minisci Radical Alkylation

Best for: Late-stage functionalization (LSF) to introduce alkyl/cycloalkyl groups directly.

This reaction exploits the innate electrophilicity of the protonated heterocycle towards nucleophilic radicals.

Step-by-Step Protocol

-

Solvent System: Prepare a biphasic mixture of DCM and Water (1:1) or use TFA/Water if solubility is poor.

-

Substrate: Dissolve 2,7-naphthyridin-4-amine (1.0 equiv) in the solvent. Add TFA (5.0 equiv).

-

Why? Protonation of the ring nitrogens (and the exocyclic amine) is essential. It pulls electron density out of the ring, activating C-1 toward nucleophilic radical attack.

-

-

Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid for t-Butyl, Cyclobutanecarboxylic acid). Use 3.0–5.0 equiv.

-

Catalyst: Add

(0.2 equiv). -

Oxidant (Initiator): Heat to 40°C. Add a solution of

(3.0 equiv) in water dropwise over 30 minutes.-

Observation: Gas evolution (

) indicates radical formation.

-

-

Workup: Basify with

(keep cool) to pH >10. Extract with DCM.-

Purification: Regioisomers (C-1 vs C-3) may form. C-1 is usually favored due to the "alpha-to-nitrogen" effect, but C-3 is sterically less hindered. Separation by Flash Chromatography is required.

-

Methodology 3: Directed Lithiation (DeProtonative Metalation)

Best for: Introducing carbonyls or iodine.

The C-1 proton is the most acidic on the ring (flanked by N-2 and the ring fusion). However, the 4-NH protons are more acidic. One must use a "Double Lithiation" strategy or a bulky protecting group.

Step-by-Step Protocol

-

Protection: Convert 4-amine to 4-pivaloylamide (Pv-Cl, Pyridine). This removes NH acidity and provides weak directing ability.

-

Conditions: Dissolve substrate in anhydrous THF (0.05 M) under Argon. Cool to -78°C .

-

Base: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (2.5 equiv) dropwise.

-

Why LiTMP? It is a non-nucleophilic base, preventing addition to the imine bond of the naphthyridine.

-BuLi often results in nucleophilic attack at C-1 (addition) rather than deprotonation.

-

-

Metalation: Stir at -78°C for 30–60 min. The solution often turns deep red/brown (formation of the lithio-species).

-

Quench: Add the electrophile (e.g.,

, DMF, -

Warm: Allow to warm to RT slowly.

-

Workup: Quench with sat.

.

Data Summary & Comparison

| Parameter | Method 1 (N-Oxide) | Method 2 (Minisci) | Method 3 (Lithiation) |

| Primary Reagents | mCPBA, POCl3 | R-COOH, Ag+, Persulfate | LiTMP, Electrophile |

| Substrate State | Protected (Boc) | Protonated (TFA salt) | Protected (Pivaloyl) |

| Key Risk | Energetic workup (POCl3) | Regioisomer mixtures (C1/C3) | Nucleophilic addition vs Deprotonation |

| Yield (Typical) | 40–60% (2 steps) | 30–50% | 40–70% |

| Scalability | High (Gram scale) | Medium | Low (Cryogenic) |

Visualizing the Reaction Landscape

Figure 1: Strategic Decision Tree for C-1 Functionalization. Blue indicates starting material; Red indicates high-energy/critical steps; Green indicates final products.

Troubleshooting & Expert Insights

-

Issue: Poor Regioselectivity in Minisci Reaction.

-

Cause: The 4-amino group activates C-3.

-

Solution: Increase the acidity (use conc.

instead of TFA) to ensure complete diprotonation. The dication is extremely electron-deficient, forcing radical attack to the most accessible alpha-position (C-1).

-

-

Issue: Low Yield in N-Oxide Rearrangement.

-

Cause: Competitive chlorination at C-3 or degradation.

-

Solution: Use a milder chlorinating agent like Oxalyl Chloride with catalytic DMF (Vilsmeier conditions) instead of neat

if the substrate is sensitive.

-

-

Issue: "Addition" during Lithiation.

-

Cause: LiTMP acting as a nucleophile or insufficient low temperature.

-

Solution: Ensure temperature is strictly <-75°C. Pre-mix LiTMP with LiCl (Turbo-Hauser conditions) to increase basicity and aggregation state, preventing nucleophilic attack.

-

References

-

N-Oxide Rearrangement Mechanics

-

Minisci Reaction on Naphthyridines

-

General Reactivity of Naphthyridines

- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous Chemistry).

- Source: PMC (2020).

-

URL:[Link]

- Relevance: Provides the mechanistic basis for lithiation and halogen dance reactions applicable to the 2,7-isomer.

-

C-H Activation Context

Sources

- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Accelerated and Efficient Synthesis of Amino-Naphthyridines: A Guide to Microwave-Assisted Protocols

Introduction: The Imperative for Speed and Efficiency in Naphthyridine Synthesis

Naphthyridines and their amino-substituted derivatives represent a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties, have fueled a continuous demand for rapid and efficient synthetic methodologies.[2] Traditional synthetic routes, however, often suffer from long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant rate enhancements, higher yields, and improved product purity.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of amino-naphthyridines, detailing key synthetic strategies and providing robust, field-proven protocols.

Theoretical Framework: Why Microwaves Revolutionize Naphthyridine Synthesis

Microwave energy accelerates chemical reactions through a unique heating mechanism known as dielectric heating. Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized and instantaneous heating minimizes the formation of side products and allows for precise temperature control, ultimately leading to cleaner reactions and easier purification.[2] For the synthesis of amino-naphthyridines, this translates to dramatically reduced reaction times—often from hours to mere minutes—and significantly improved yields compared to conventional methods.[3][4][5]

Two primary strategies are employed for the synthesis of amino-naphthyridines under microwave irradiation:

-

Construction of the Naphthyridine Core: The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, is significantly accelerated by microwave energy. This reaction typically involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group.[2]

-

Introduction of the Amino Group: For pre-formed naphthyridine scaffolds, the amino group can be introduced via nucleophilic aromatic substitution (SNAr) of a suitable halo-naphthyridine precursor or through modern cross-coupling reactions like the Buchwald-Hartwig amination. Microwave irradiation has been shown to be highly effective in driving these reactions to completion in short timeframes.[7][8]

Visualizing the Synthetic Pathways

To better illustrate the strategic approaches to amino-naphthyridine synthesis, the following diagrams outline the key transformations.

Caption: Key strategies for amino-naphthyridine synthesis.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of representative amino-naphthyridine derivatives.

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Pyrazolo[3,4-b][3][6]naphthyridin-5-amine

This protocol is adapted from a highly efficient, environmentally friendly method for the synthesis of pyrazolo[3,4-b][3][6]naphthyridin-5-amines.[2]

Reaction Scheme:

Caption: Friedländer synthesis of a fused amino-naphthyridine.

Materials and Reagents:

-

Heterocyclic o-aminonitrile (e.g., 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile)

-

Cyclic ketone (e.g., cyclohexanone)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol (EtOH)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Dedicated microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial, add the heterocyclic o-aminonitrile (1.0 mmol), the cyclic ketone (1.2 mmol), and anhydrous zinc chloride (0.5 mmol).

-

Add ethanol (3 mL) to the vial and seal it with a cap.

-

Place the vial in the microwave synthesizer.

-

Irradiate the reaction mixture at 120 °C for 10-15 minutes with a power of 150 W.[2]

-

After the reaction is complete, cool the vial to room temperature.

-

Add cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-